

Spectroscopic data (NMR, IR, Mass Spec) of alpha-Amylcinnamaldehyde

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Compound of Interest

Compound Name: *alpha-Amylcinnamaldehyde*

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Spectroscopic Profile of α -Amylcinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α -amylcinnamaldehyde, a widely used fragrance ingredient. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for quality control, structural elucidation, and the development of new formulations.

Chemical Structure and Properties

- IUPAC Name: 2-Benzylideneheptanal[1]
- CAS Number: 122-40-7[1]
- Molecular Formula: C₁₄H₁₈O[1]
- Molecular Weight: 202.29 g/mol [1]

Spectroscopic Data Summary

The following sections summarize the expected spectroscopic data for α -amylcinnamaldehyde. While experimental spectra are referenced in databases such as PubChem and the Spectral Database for Organic Compounds (SDBS), publicly available, fully assigned peak lists are limited. The data presented here is a consolidation of predicted values and characteristic spectral features for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for α -Amylcinnamaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~9.5	s	1H	Aldehydic proton (-CHO)
~7.3 - 7.5	m	5H	Aromatic protons (C_6H_5)
~6.8	s	1H	Vinylic proton
~2.4	t	2H	Methylene protons (α to $\text{C}=\text{C}$)
~1.3 - 1.5	m	4H	Methylene protons of amyl group
~1.2 - 1.3	m	2H	Methylene protons of amyl group
~0.9	t	3H	Terminal methyl proton ($-\text{CH}_3$)

Note: Predicted chemical shifts and multiplicities are based on typical values for similar functional groups.

Table 2: Predicted ^{13}C NMR Data for α -Amylcinnamaldehyde

Chemical Shift (δ) ppm	Provisional Assignment
~195	Aldehydic carbonyl carbon (C=O)
~150	Vinylic carbon (α to phenyl)
~140	Vinylic carbon (β to phenyl)
~135	Aromatic quaternary carbon
~128 - 130	Aromatic CH carbons
~32	Methylene carbon of amyl group
~30	Methylene carbon of amyl group
~29	Methylene carbon (α to C=C)
~22	Methylene carbon of amyl group
~14	Terminal methyl carbon (-CH ₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorptions for α -Amylcinnamaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2955, 2928, 2857	Strong	Aliphatic C-H stretch
~2820, ~2720	Medium	Aldehydic C-H stretch (Fermi resonance)
~1685	Strong	C=O stretch (conjugated aldehyde)
~1625	Medium	C=C stretch
~1495, 1450	Medium	Aromatic C=C in-ring stretch
~750, ~695	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Fragmentation for α -Amylcinnamaldehyde

m/z	Proposed Fragment Ion
202	[M] ⁺ (Molecular Ion)
201	[M-H] ⁺
173	[M-CHO] ⁺
145	[M-C ₄ H ₉] ⁺ (loss of butyl radical via α -cleavage)
131	[C ₁₀ H ₁₁] ⁺
105	[C ₇ H ₅ O] ⁺ (benzoyl cation)
91	[C ₇ H ₇] ⁺ (tropylium ion)
77	[C ₆ H ₅] ⁺ (phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of α -amylcinnamaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ^1H and ^{13}C NMR spectra are recorded on a Fourier transform NMR spectrometer, for example, at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

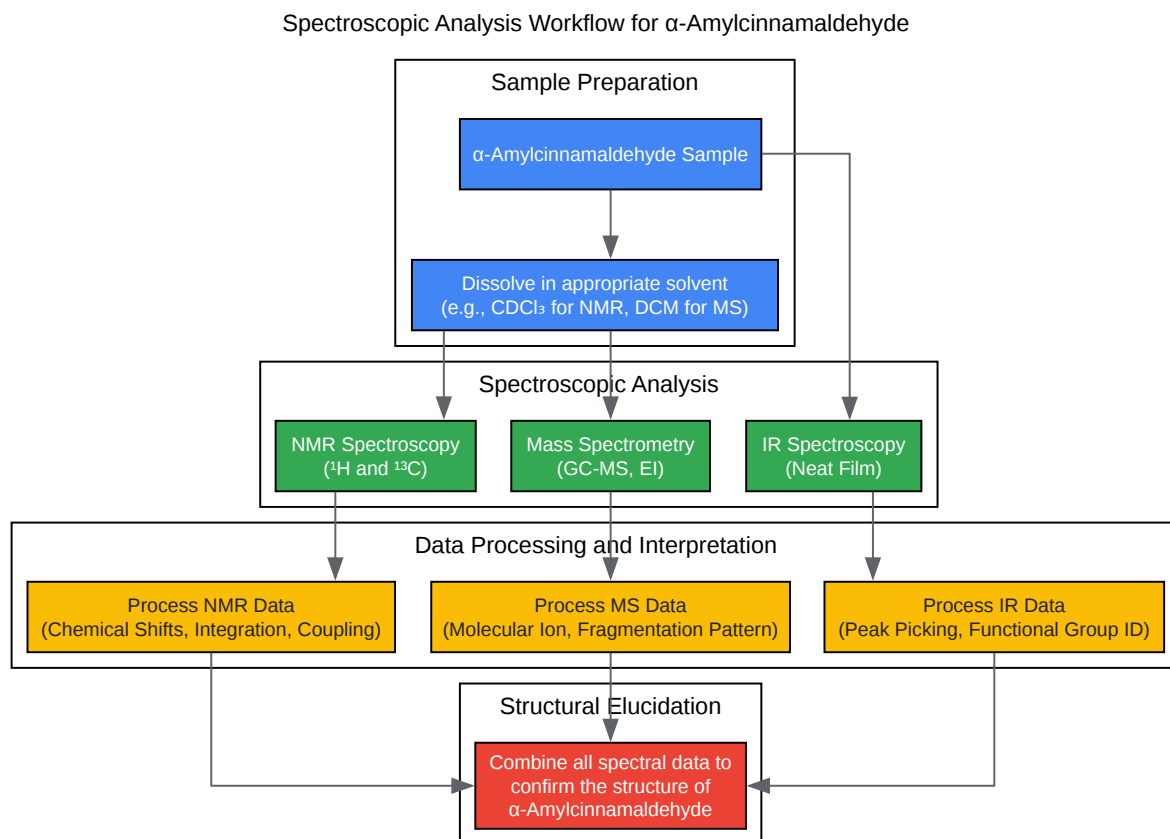
For a liquid sample like α -amylcinnamaldehyde, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). A dilute solution of α -amylcinnamaldehyde in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of α -amylcinnamaldehyde.



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References

- 1. Amylcinnamaldehyde | C₁₄H₁₈O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

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